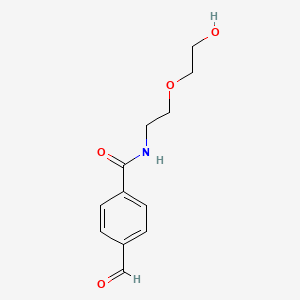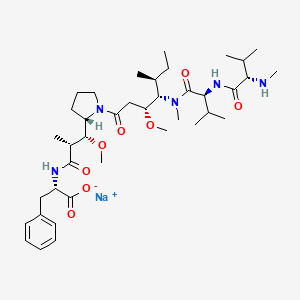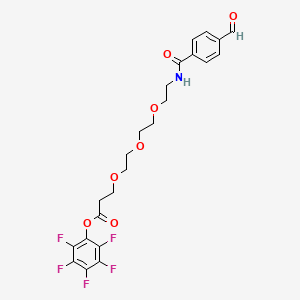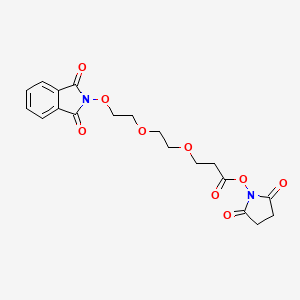
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is known for its aldehyde functionality and is often used as a linker in antibody-drug conjugation (ADC) . This compound is also referred to as Ald-Ph-amido-PEG2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-formyl-N-(2-(2-carboxyethoxy)ethyl)benzamide
Reduction: 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: Employed in the development of bioconjugates for studying biological processes.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the aldehyde group and the amino group of an antibody. This linkage allows for the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be compared with other similar compounds such as:
4-formylbenzoic acid: Lacks the hydroxyethoxyethyl group, making it less versatile as a linker.
N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the aldehyde functionality, limiting its use in bioconjugation.
4-formyl-N-(2-(2-methoxyethoxy)ethyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of aldehyde and hydroxyethoxyethyl functionalities, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-formyl-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H15NO4/c14-6-8-17-7-5-13-12(16)11-3-1-10(9-15)2-4-11/h1-4,9,14H,5-8H2,(H,13,16) |
InChI Key |
YEGMGDMTKUQVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)





![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
